1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is systematically named based on its parent piperidine ring, substituents, and functional groups. The IUPAC name reflects the sulfonyl group attached to the nitrogen atom at position 1 of the piperidine ring and a carboxylic acid group at position 4. The substituent on the sulfonyl group is a 2-chlorophenyl moiety, where chlorine occupies the ortho position relative to the sulfonyl linkage.
Synonyms and Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 630049-59-1 |
| PubChem CID | 2082082 |
| SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl |
| InChI Key | QKQWLMWHAFCAQY-UHFFFAOYSA-N |
The compound is also identified by its molecular formula C₁₂H₁₄ClNO₄S , with a computed molecular weight of 303.76 g/mol .
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is influenced by its sulfonyl group and piperidine ring. The sulfonyl moiety adopts a tetrahedral geometry, with sulfur bonded to two oxygen atoms (double-bonded) and the piperidine nitrogen and phenyl group. The 2-chlorophenyl substituent introduces steric and electronic effects, directing torsion angles in the molecule.
Key Geometric Features
- Piperidine Ring Conformation : The six-membered piperidine ring typically adopts a chair conformation, with the sulfonyl group and carboxylic acid substituents occupying axial or equatorial positions depending on steric interactions.
- Sulfonyl Group Orientation : The sulfonyl group’s conformation is critical for hydrogen bonding and electronic interactions. The S=O bonds are typically perpendicular to the C–S–N axis, while the 2-chlorophenyl group may adopt a syn or anti conformation relative to the piperidine ring.
- Carboxylic Acid Group : The carboxylic acid at position 4 is positioned to engage in intermolecular hydrogen bonding, influencing crystal packing and solubility.
Conformational Preferences
Studies on sulfonamide derivatives suggest that the sulfonyl group’s torsion angles (e.g., N–S–C–C) are influenced by steric and electronic factors. For 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, the 2-chlorophenyl group’s ortho chlorine may induce a skewed torsion angle (90–120°) to minimize steric clashes with the piperidine ring.
Crystallographic Data and Solid-State Arrangement
Crystallographic data for 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid are limited in publicly available databases. However, structural insights can be inferred from related sulfonamide-piperidine derivatives.
Proposed Solid-State Features
- Hydrogen Bonding : The carboxylic acid group likely participates in intermolecular hydrogen bonding, forming dimers or extended networks. The sulfonyl group’s oxygen atoms may act as hydrogen bond acceptors[
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWLMWHAFCAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with chlorophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : One of the primary applications of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is its role as an inhibitor of hormone-sensitive lipase (HSL). HSL plays a crucial role in lipid metabolism, making this compound potentially beneficial for managing obesity and diabetes.
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, indicating its potential as a lead compound for antibiotic development .
2. Biological Studies
- Protein Interactions : Binding studies have shown that this compound interacts with proteins such as bovine serum albumin (BSA), which can influence drug delivery and bioavailability.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their mechanisms and therapeutic potential .
Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Varies |
Case Studies and Research Findings
Several studies have highlighted the pharmacological behavior of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid:
- Antibacterial Properties Study : Research demonstrated strong antibacterial activity against multiple strains, suggesting potential for developing new antibiotics.
- Enzyme Inhibition Study : The compound effectively inhibited urease, indicating utility in treating conditions associated with urease-producing bacteria.
- Cancer Research : Investigations into anticancer effects revealed significant cytotoxicity against human cancer cell lines, warranting further exploration.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid
- Substituent : 2,4-Difluorophenylsulfonyl.
- Molecular Weight: 305.3 g/mol (C₁₂H₁₃F₂NO₄S).
- Key Properties :
- The difluorophenyl group introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic attack.
- Steric hindrance from the fluorine atoms reduces conformational flexibility compared to the 2-chloro derivative.
- Demonstrated utility in reactions requiring selective electrophilic centers .
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
- Substituent : 4-Chlorophenylsulfonyl.
- Molecular Weight: ~301.7 g/mol (estimated for C₁₂H₁₂ClNO₄S).
- Key Properties :
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
- Substituent : 2-Fluorobenzylsulfonyl.
- Molecular Weight: 301.33 g/mol (C₁₃H₁₆FNO₄S).
- Discontinued commercial availability suggests challenges in synthesis or stability .
Analogues with Carbonyl or Heterocyclic Substituents
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid
Key Observations:
- Electrophilicity : Sulfonyl groups enhance reactivity compared to carbonyl or heterocyclic substituents, making them preferable for nucleophilic substitution .
- Biological Relevance : Piperidine-4-carboxylic acid derivatives are frequently explored in drug discovery due to their conformational flexibility and ability to interact with enzymes or receptors .
Biological Activity
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorophenyl sulfonyl group and a carboxylic acid moiety. Its molecular formula is . The sulfonyl group is particularly notable for its ability to interact with biological molecules, influencing its pharmacological profile.
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid exerts its biological effects primarily through:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of their activity.
- Protein Interactions : Binding studies indicate that this compound can interact with proteins such as bovine serum albumin (BSA), affecting drug delivery and bioavailability .
Biological Activities
The biological activities of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid encompass several areas:
Antibacterial Activity
Research indicates moderate to strong antibacterial activity against various strains, including:
- Salmonella typhi
- Bacillus subtilis
Table 1 summarizes the antibacterial activity against different bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of several enzymes:
- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity.
- Urease : Exhibited significant inhibition, which is critical for treating conditions like urinary tract infections.
Table 2 presents the IC50 values for enzyme inhibition:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Varies (specific values not provided) |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing potential for further development in cancer therapy .
Case Studies and Research Findings
Several studies have explored the pharmacological behavior of compounds related to 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. For instance:
- Study on Antibacterial Properties : A study demonstrated that derivatives of the piperidine nucleus exhibited strong antibacterial activity against multiple strains, indicating the potential for developing new antibiotics .
- Enzyme Inhibition Study : Research highlighted the compound's ability to inhibit urease effectively, suggesting its utility in treating conditions associated with urease-producing bacteria .
- Cancer Research : Investigations into the anticancer effects revealed that certain derivatives showed significant cytotoxicity against human cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves three stages: (i) piperidine-4-carboxylic acid functionalization , (ii) sulfonylation with 2-chlorobenzenesulfonyl chloride , and (iii) acidic hydrolysis to yield the final product. Key steps include:
- Coupling Reaction : Use DMF or methanol as solvents under nitrogen atmosphere to minimize side reactions .
- Sulfonylation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) to ensure completion .
- Purification : Recrystallize from ethanol/water (4:1) to achieve >95% purity. Confirm purity via NMR (e.g., δ 1.52–3.42 ppm for piperidine protons) and elemental analysis .
Q. How should researchers address solubility challenges during biological assays?
Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO) or chloroform/methanol mixtures. For in vitro studies:
- Prepare a 10 mM stock in DMSO, then dilute with PBS (pH 7.4) to ≤1% DMSO to avoid cytotoxicity .
- For stability testing, use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor degradation .
Advanced Research Questions
Q. How can computational modeling optimize the regioselectivity of sulfonylation in piperidine derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict sulfonylation regioselectivity by analyzing transition-state energies. For example:
- Nucleophilic Attack : The 2-chlorophenylsulfonyl group preferentially reacts at the piperidine nitrogen due to lower activation energy () compared to oxygen-based pathways () .
- Validation : Cross-validate with NMR chemical shifts (e.g., carbonyl carbon at ~170 ppm) and IR (S=O stretch at 1360–1180 cm) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized ATP-based viability assays .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-chloro analogs from incomplete sulfonylation) that may antagonize target binding .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values across studies, controlling for variables like serum concentration .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure ratios under varying inhibitor concentrations. For carbonic anhydrase, observe values < 100 nM via Lineweaver-Burk plots .
- Crystallography : Co-crystallize with human carbonic anhydrase II (PDB ID: 3KS3) to map binding interactions (e.g., sulfonyl oxygen hydrogen-bonding to Thr199) .
- Mutagenesis : Engineer enzyme mutants (e.g., T199A) to validate critical binding residues via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
